4'-氨基苯并-18-冠-6

描述

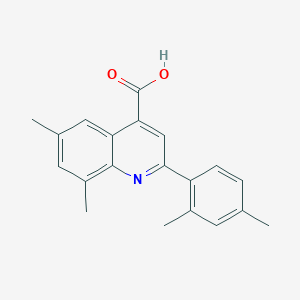

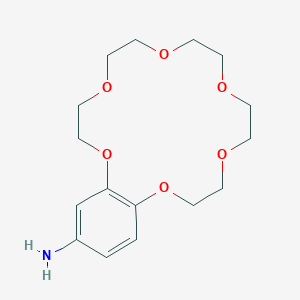

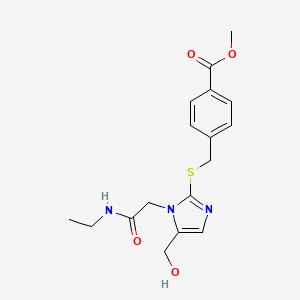

4’-Aminobenzo-18-crown-6 is a cyclic compound widely used as an ionophore . It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier .

Synthesis Analysis

4’-Aminobenzo-18-crown-6 can be synthesized by a catalytic hydrogenation reaction . It can also be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ .Molecular Structure Analysis

The empirical formula of 4’-Aminobenzo-18-crown-6 is C16H25NO6 . Its molecular weight is 327.37 . The SMILES string representation of its structure isNc1ccc2OCCOCCOCCOCCOCCOc2c1 . Chemical Reactions Analysis

4’-Aminobenzo-18-crown-6 can be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ . It can also be used as a metal complexing agent to prepare a variety of molecular complexes .Physical And Chemical Properties Analysis

4’-Aminobenzo-18-crown-6 is a technical grade compound with a quality level of 100 . It has ≤10% water impurities and should be stored at a temperature of 2-8°C .科研应用

三元复合物形成

- 使用冠醚创建复合物:研究了使用 18-冠-6 根据氢键基序创建三元多组分晶体的过程。这项研究展示了 18-冠-6 如何优先结合质子化氨基分子,从而形成三元盐并控制三元晶体创建的键合位点的性质和位置 (Boardman 等人,2014 年)。

化学合成和表征

- 冠醚衍生物的合成:一项关于二苯并-18-冠-6 衍生物的合成研究,包括二(硝基苯并)-18-冠-6 和二(氨基苯并)-18-冠-6,突出了它们的高选择性和各种合成条件的影响 (Wu 等人,2018 年)。

- X 射线衍射和光谱研究:关于将 4'-硝基苯并-18-冠-6 还原为 4'-氨基苯并-18-冠-6 以及随后在合成偶氮染料中使用它的研究证明了该化合物在材料科学中的用途 (Deshmukh 等人,2009 年)。

在聚合物和传感器技术中的应用

- 聚合物中的质子电导率:一项关于 Tröger 碱连接的聚(冠醚)的研究表明,这些聚合物在潮湿条件下表现出质子电导率。这在冠醚的亚纳米级空腔发挥关键作用的应用中尤为重要 (Patel 等人,2018 年)。

- 用于 Pb(II) 离子检测的比色传感:对涂有二硫代氨基甲酸盐改性的 4'-氨基苯并-18-冠-6 的金纳米粒子的研究展示了其作为比色探针选择性检测 Pb(II) 离子的潜力 (Mehta 等人,2014 年)。

环境和分析应用

- Sr2+ 的电化学萃取:一项涉及将 4'-氨基苯并-18-冠-6 醚接枝到碳毡上以从水溶液和模拟海水中萃取 Sr2+ 离子的研究突出了其在环境清理和资源回收中的潜力 (Wang 等人,2021 年)。

- Hg2+ 的比例比色识别:使用二苯并-18-冠-6 与对氨基苯甲酸制备多功能染料以进行 Hg(2+) 选择性比例比色检测,为环境监测提供了一种创新方法 (Yan 等人,2011 年)。

催化和材料科学

- 千克级合成和纯化:一篇讨论 4,4'-[二叔丁基二苯并]-18-冠-6 合成和纯化及其在选择性萃取金属离子中的应用的论文,在核废料处理等领域很有用,强调了其在工业应用中的相关性 (Dutta 等人,2022 年)。

Safety And Hazards

4’-Aminobenzo-18-crown-6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

4’-Aminobenzo-18-crown-6 can be used in the surface modification by coating with dithiocarbamate on AuNPs for use as a calorimetric probe for the detection of Pb (II) ions in wastewater . It can also be used as a precursor for the preparation of thiophene analogs containing copolymers of crown ether to study the chromic properties . It has the potential to functionalize the gold surface to fabricate an electrochemical sensor for the specific detection of potassium ions .

性质

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXYILUXRGTFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942732 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Aminobenzo-18-crown-6 | |

CAS RN |

205504-06-9, 68941-06-0 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminobenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2564375.png)

![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2564376.png)

![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)

![1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2564382.png)

![6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2564385.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2564390.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)